Cas no 210692-65-2 (Boc-(N-gamma-ethyl)-L-glutamine)

Boc-(N-gamma-ethyl)-L-glutamine is a protected derivative of L-glutamine, featuring a Boc (tert-butoxycarbonyl) group at the N-terminus and an ethyl modification at the gamma-amide position. This compound is primarily used in peptide synthesis, where the Boc group provides selective protection for the α-amino functionality, enabling controlled elongation of peptide chains. The gamma-ethyl substitution enhances stability and solubility in organic solvents, facilitating efficient coupling reactions. Its structural features make it valuable in medicinal chemistry and biochemical research, particularly for designing glutamine-containing peptides with tailored properties. The product is characterized by high purity and consistent performance, ensuring reliable results in synthetic applications.
Boc-(N-gamma-ethyl)-L-glutamine structure
210692-65-2 structure
Product Name:Boc-(N-gamma-ethyl)-L-glutamine
CAS No:210692-65-2
MF:C12H22N2O5
MW:274.313483715057
CID:1397973
PubChem ID:46737317
Update Time:2025-10-29

Boc-(N-gamma-ethyl)-L-glutamine Chemical and Physical Properties

Names and Identifiers

    • N-Ethyl-N2-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-glutamine
    • Boc-(N-gamma-ethyl)-L-glutamine
    • N-ALPHA-T-BUTOXYCARBONYL-N-GAMMA-ETHYL-L-GLUTAMINE
    • BOC-GLN(ET)-OH
    • BOC-N-GAMMA-ETHYL-L-GLUTAMINE
    • L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-ethyl-
    • Inchi: 1S/C12H22N2O5/c1-5-14(11(18)19-12(2,3)4)8(10(16)17)6-7-9(13)15/h8H,5-7H2,1-4H3,(H2,13,15)(H,16,17)/t8-/m0/s1
    • InChI Key: XJAYJBVCBCPFIQ-QMMMGPOBSA-N
    • SMILES: C(O)(=O)[C@H](CCC(N)=O)N(C(OC(C)(C)C)=O)CC

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 10

Boc-(N-gamma-ethyl)-L-glutamine Security Information

  • HazardClass:IRRITANT

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Additional information on Boc-(N-gamma-ethyl)-L-glutamine

Boc-(N-γ-Ethyl)-L-Glutamine: A Comprehensive Overview

Boc-(N-γ-Ethyl)-L-Glutamine, also known by its CAS number 210692-65-2, is a significant compound in the field of organic chemistry and biochemistry. This compound is a derivative of L-glutamine, a naturally occurring amino acid that plays a crucial role in various biological processes. The addition of the Boc (tert-butoxycarbonyl) group and the N-γ-ethyl substituent introduces unique chemical properties, making it a valuable molecule for research and potential applications in drug development.

The structure of Boc-(N-γ-Ethyl)-L-Glutamine consists of an L-glutamine backbone with a Boc protecting group on the amino terminus and an ethyl group attached to the γ-carbon of the side chain. This configuration not only enhances the stability of the molecule but also provides opportunities for further chemical modifications. Recent studies have highlighted the importance of such derivatives in peptide synthesis and as precursors for bioactive compounds.

One of the most notable applications of Boc-(N-γ-Ethyl)-L-Glutamine is in peptide synthesis. The Boc group serves as an excellent protecting group for amino acids during solid-phase synthesis, ensuring high yields and purity. The presence of the ethyl group at the γ-position introduces steric hindrance, which can influence the folding and stability of peptides. This makes it a valuable tool for researchers working on complex peptide architectures.

Recent advancements in medicinal chemistry have also explored the potential of Boc-(N-γ-Ethyl)-L-Glutamine as a precursor for drug candidates. Its ability to act as a building block for larger molecules has led to its use in developing bioactive compounds with therapeutic potential. For instance, studies have shown that derivatives of this compound can exhibit anti-inflammatory and antioxidant properties, making them promising candidates for treating chronic diseases.

In addition to its role in peptide synthesis, Boc-(N-γ-Ethyl)-L-Glutamine has been utilized in various biochemical assays. Its unique structure allows it to serve as a substrate for enzymes involved in amino acid metabolism, providing insights into cellular pathways and metabolic disorders. Researchers have employed this compound to study glutaminase activity, which is implicated in conditions such as cancer and neurodegenerative diseases.

The synthesis of Boc-(N-γ-Ethyl)-L-Glutamine involves multi-step reactions that require precise control over stereochemistry and functional group compatibility. Recent optimizations in synthetic protocols have improved the efficiency and scalability of its production, making it more accessible for large-scale applications. These advancements are particularly relevant for industries engaged in pharmaceuticals and biotechnology.

From an analytical perspective, Boc-(N-γ-Ethyl)-L-Glutamine has been extensively characterized using modern spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses confirm its structural integrity and provide critical data for quality control in manufacturing processes. The compound's physical properties, including solubility and stability under various conditions, have also been thoroughly investigated to ensure its suitability for diverse applications.

In conclusion, Boc-(N-γ-Ethyl)-L-Glutamine is a versatile compound with significant implications in organic chemistry, biochemistry, and drug discovery. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop novel therapeutic agents and understand complex biological systems. As ongoing research continues to uncover new applications and insights into this compound's properties, its role in advancing scientific knowledge will undoubtedly grow.

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